molecular formula C30H31NO6 B12854836 Fmoc-L-Asu(Bzl)-OH

Fmoc-L-Asu(Bzl)-OH

Cat. No.: B12854836
M. Wt: 501.6 g/mol
InChI Key: UJMVYYYISHDHDN-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Asu(Bzl)-OH: is a synthetic compound used primarily in peptide synthesis. The full chemical name is (7S)-8-(benzyloxy)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Asu(Bzl)-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Asu(Bzl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and modified amino acids, which are used in various scientific and industrial applications .

Scientific Research Applications

Fmoc-L-Asu(Bzl)-OH: has several applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-L-Asu(Bzl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further modifications or interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C30H31NO6

Molecular Weight

501.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-phenylmethoxyoctanoic acid

InChI

InChI=1S/C30H31NO6/c32-28(36-19-21-11-3-1-4-12-21)18-6-2-5-17-27(29(33)34)31-30(35)37-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h1,3-4,7-16,26-27H,2,5-6,17-20H2,(H,31,35)(H,33,34)/t27-/m0/s1

InChI Key

UJMVYYYISHDHDN-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.